molecular formula C23H18N4O5 B11556461 N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11556461
M. Wt: 430.4 g/mol
InChI Key: LHOYRBRCQQNVEY-WRHQLWEMSA-N
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Description

N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydrazinecarbonyl group, a nitrophenyl group, and a hydroxyphenyl group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Condensation Reaction: The hydrazine derivative reacts with an aldehyde or ketone to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-{N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-en-1-yl]benzamide
  • N′- [bis (2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Uniqueness

N-[(1Z)-2-(2-HYDROXYPHENYL)-1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

N-[(Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H18N4O5/c28-21-9-5-4-8-18(21)14-20(25-22(29)17-6-2-1-3-7-17)23(30)26-24-15-16-10-12-19(13-11-16)27(31)32/h1-15,28H,(H,25,29)(H,26,30)/b20-14-,24-15+

InChI Key

LHOYRBRCQQNVEY-WRHQLWEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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